![molecular formula C14H16ClN3O2 B4520268 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylbutanamide](/img/structure/B4520268.png)
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylbutanamide
Overview
Description
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylbutanamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylbutanamide typically involves the formation of the oxadiazole ring followed by the introduction of the chlorophenyl and butanamide groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a hydrazide with a nitrile oxide can yield the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of substituted phenyl derivatives .
Scientific Research Applications
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylbutanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-infective agent due to the biological activity of oxadiazole derivatives.
Material Science: The compound’s unique structure makes it useful in the development of high-energy materials and other advanced materials.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylbutanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives such as:
- 1,2,4-oxadiazole
- 1,3,4-oxadiazole
- 1,2,5-oxadiazole
Uniqueness
What sets 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylbutanamide apart is its specific substitution pattern, which can confer unique biological and chemical properties. The presence of the chlorophenyl group and the butanamide moiety can enhance its activity and specificity in various applications .
Properties
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-2-16-12(19)8-5-9-13-17-14(18-20-13)10-6-3-4-7-11(10)15/h3-4,6-7H,2,5,8-9H2,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXJDWSAZSBYSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC1=NC(=NO1)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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